N-(1H-Benzimidazole-2-yl)-2-aminoacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-amino-N-(1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c10-5-8(14)13-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H2,11,12,13,14) |
InChI Key |
JMRPGUNYXRIELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for N 1h Benzimidazole 2 Yl 2 Aminoacetamide and Its Analogues
Conventional Synthetic Routes for Benzimidazole-2-yl-aminoacetamide Derivatives
Traditional methods for the synthesis of benzimidazoles, including N-(1H-Benzimidazole-2-yl)-2-aminoacetamide, have been well-established, though they often involve harsh reaction conditions, long reaction times, and the use of environmentally challenging reagents. benthamdirect.comthieme-connect.com These routes primarily involve the formation of the benzimidazole (B57391) ring through condensation reactions, followed by functionalization at the 2-amino position.
Acylation of 2-Aminobenzimidazoles
A primary and direct method for the synthesis of this compound and its derivatives is the acylation of a 2-aminobenzimidazole (B67599) precursor. This reaction involves the introduction of an acyl group to the exocyclic amino group at the 2-position of the benzimidazole ring.
The reaction of 2-aminobenzimidazole with an appropriate acylating agent, such as an acid chloride or anhydride, leads to the formation of the corresponding 2-acylaminobenzimidazole. core.ac.uk For the synthesis of this compound, a protected aminoacetyl chloride or a related activated amino acid derivative would be employed. A potential complication in this approach is the presence of two competing acylation sites: the exocyclic 2-amino group and the endocyclic nitrogen (N-1) of the benzimidazole ring. acs.org Selective acylation at the desired 2-amino position is crucial for the successful synthesis of the target compound. acs.org Reaction conditions, including the choice of solvent, base, and temperature, can be optimized to favor acylation at the exocyclic amino group. acs.org
For instance, the reaction of 2-aminobenzimidazole with acetic anhydride yields 2-acetylaminobenzimidazole. core.ac.uk This highlights the feasibility of acylating the 2-amino position. The general acylation reaction is depicted in the scheme below:

Scheme 1: General acylation reaction of 2-aminobenzimidazole. "R" represents the remainder of the acyl group.
Condensation Reactions with o-Phenylenediamines and Aldehydes/Carboxylic Acid Derivatives
The most prevalent and versatile method for constructing the benzimidazole core involves the condensation of o-phenylenediamines with either aldehydes or carboxylic acids and their derivatives. thieme-connect.comscispace.comeurekaselect.comorganic-chemistry.org This approach allows for the introduction of various substituents at the 2-position of the benzimidazole ring.
In the context of synthesizing precursors for this compound, an o-phenylenediamine can be reacted with a glycine derivative. The reaction with carboxylic acids typically requires strong acids like polyphosphoric acid or hydrochloric acid and high temperatures to facilitate dehydration. scispace.com The use of milder reagents such as Lewis acids, inorganic clays, or mineral acids has been shown to improve both the yield and purity of the resulting benzimidazoles. scispace.com
Alternatively, the condensation of o-phenylenediamines with aldehydes is another widely used method. organic-chemistry.orgbeilstein-journals.org This reaction often requires an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring. scispace.com A variety of oxidants have been employed, including nitrobenzene, sodium metabisulfite, and even air. scispace.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| o-Phenylenediamine | Carboxylic Acids | Strong acids (e.g., PPA, HCl), high temperature | 2-Substituted Benzimidazole | scispace.com |
| o-Phenylenediamine | Aldehydes | Oxidizing agent (e.g., nitrobenzene) | 2-Substituted Benzimidazole | scispace.comorganic-chemistry.org |
| o-Phenylenediamine | Carboxylic Acid Derivatives (e.g., anhydrides, orthoesters) | Various | 2-Substituted Benzimidazole | scispace.com |
Table 1: Conventional Condensation Reactions for Benzimidazole Synthesis
Reacylation Approaches for Acetamidobenzimidazoles
Reacylation strategies can be employed for the derivatization of acetamidobenzimidazoles. This involves the modification of an existing acyl group or the introduction of a second acyl group. While direct reacylation at the amide nitrogen is generally challenging, modifications can be made to the acetyl group itself or to the benzimidazole ring.
The deacylation-reacylation cycle is a known biochemical process, particularly in the context of glycerophospholipids, where fatty acids are removed and then replaced. nih.gov While not a direct synthetic method for the target compound, the concept of removing and replacing acyl groups highlights the chemical possibilities. In a synthetic context, an N-acetylated benzimidazole could potentially be deacylated under specific conditions to regenerate the 2-aminobenzimidazole, which could then be reacted with a different acylating agent to introduce the desired 2-aminoacetamide moiety. This multi-step approach offers a route to diversify the acyl substituent.
Novel and Green Chemistry Approaches in Benzimidazole Synthesis
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comthieme-connect.com The application of microwave irradiation to the synthesis of benzimidazoles has been shown to significantly reduce reaction times, often from hours to minutes, and improve product yields. benthamdirect.comscispace.comeurekaselect.com
This technique has been successfully applied to the condensation of o-phenylenediamines with carboxylic acids or aldehydes. thieme-connect.comscispace.com Notably, microwave-assisted synthesis can often be performed under solvent-free or catalyst-free conditions, further enhancing its green credentials. benthamdirect.comthieme-connect.com For example, the microwave-assisted condensation of o-phenylenediamine with monocarboxylic acids has been achieved without a catalyst, providing good yields of the corresponding benzimidazole derivatives in a short time frame. thieme-connect.com
| Method | Reaction Time | Yield | Key Advantages | Reference |
| Conventional Heating | Hours | Moderate to Good | Well-established | thieme-connect.com |
| Microwave Irradiation | 5-10 minutes | 94-98% | Rapid, high-yielding, eco-friendly, often catalyst-free | benthamdirect.com |
Table 2: Comparison of Conventional and Microwave-Assisted Benzimidazole Synthesis
One-Pot Reductive Cyclocondensation Methods
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. researchgate.net One-pot reductive cyclocondensation methods have been developed for the synthesis of benzimidazoles from o-nitroanilines and aldehydes or alcohols. researchgate.net
This approach involves the in-situ reduction of the nitro group of an o-nitroaniline to an amino group, which then undergoes condensation with an aldehyde or alcohol, followed by cyclization to form the benzimidazole ring. researchgate.net These reactions can be catalyzed by various transition metals and often proceed with high atom economy. researchgate.net This methodology provides a convergent and efficient route to a wide range of 2-substituted benzimidazoles.
Solvent-Free and Aqueous Medium Syntheses
In recent years, a significant focus has been placed on developing green and sustainable synthetic protocols for benzimidazole derivatives. These methods aim to minimize the use of hazardous organic solvents, reduce waste, and simplify reaction procedures.
Solvent-Free Approaches: Solvent-free, or "neat," reaction conditions, often facilitated by microwave irradiation or simple heating, have proven effective for the synthesis of the benzimidazole core. One common method involves the condensation of o-phenylenediamines with amino acids. asianpubs.org This approach, known as the solvent-free melting method, offers high yields (typically 58% to 86%) and shorter reaction times compared to traditional methods. asianpubs.orgresearchgate.net For instance, various 2-aminomethyl-benzimidazoles have been successfully synthesized by reacting o-phenylenediamines with readily available amino acids under these conditions. asianpubs.org Another solvent-free technique employs catalysts like H2O2/TiO2 P25 nanoparticle systems to facilitate the reaction between 1,2-phenylenediamines and aromatic aldehydes, yielding 2-substituted benzimidazoles in excellent yields. semanticscholar.org
Aqueous Medium Syntheses: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Several methods have been developed for synthesizing benzimidazoles in aqueous media. semanticscholar.orgijrar.orgsamipubco.com A straightforward approach involves the one-pot reaction of o-phenylenediamine with aryl aldehydes in the presence of a surfactant, such as sodium lauryl ether sulfate (SLES), which acts as both a catalyst and a solubilizing agent. samipubco.com This method proceeds at ambient temperature and provides good yields of 1,2-disubstituted benzimidazoles. samipubco.com Catalysts like L-proline have also been used to efficiently produce benzimidazole derivatives from aldehydes and substituted o-phenylenediamines under reflux conditions in an aqueous medium at a controlled pH. ijrar.org Furthermore, transition-metal-free methods have been developed, such as the intramolecular cyclization of N-(2-iodoaryl)benzamidine in water with a weak base like K2CO3, to form the benzimidazole ring system. nih.govmdpi.com
| Method | Reactants | Conditions | Key Advantages |
| Solvent-Free Melting | o-phenylenediamines, Amino acids | Heating/Melting | High yields, Short reaction times, No solvent waste asianpubs.orgresearchgate.net |
| Surfactant-Assisted Aqueous Synthesis | o-phenylenediamine, Aryl aldehydes | Sodium Lauryl Ether Sulfate (SLES), Ambient Temp. | Eco-friendly, Mild conditions, No hazardous solvents samipubco.com |
| L-Proline Catalyzed Aqueous Synthesis | o-phenylenediamines, Aldehydes | L-Proline, Reflux, pH 4.2 | Green, Inexpensive catalyst, Good to excellent yields ijrar.org |
| Transition-Metal-Free Aqueous Cyclization | N-(2-iodoaryl)benzamidine | K2CO3, Water, 100 °C | Environmentally and economically valuable nih.govmdpi.com |
Functionalization and Structural Diversification Strategies
The core structure of this compound offers multiple sites for chemical modification, allowing for extensive structural diversification. These strategies are crucial for developing analogues with varied physicochemical properties.
N-Alkylation and N-Acylation Reactions
The secondary amine within the imidazole (B134444) ring is a common site for functionalization.
N-Alkylation: This reaction typically involves treating the benzimidazole derivative with an alkyl halide in the presence of a base. semanticscholar.org This process can lead to the formation of N-substituted benzimidazoles. For example, 1-(3-oxopropyl)benzimidazoles have been synthesized by alkylating benzimidazole with ketonic Mannich bases. researchgate.net Copper-catalyzed C-N bond formation protocols have also been developed for the efficient synthesis of diverse N-alkyl benzimidazoquinazolinone derivatives. acs.org
N-Acylation: Acylation at the nitrogen atom introduces an acyl group, often to form an amide linkage. This can be achieved using acyl chlorides or carboxylic acids activated with coupling agents. For instance, the synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-(benzamido)thiazole-4-carboxamide derivatives involves an amide coupling reaction where a carboxylic acid is activated with HBTU in the presence of a base before reacting with the amine of a benzimidazole derivative. nih.gov
Introduction of Diverse Aromatic and Heteroaromatic Substituents
The substituent at the 2-position of the benzimidazole ring is a key determinant of the molecule's properties. This diversity is typically achieved during the initial ring formation. The classical and most common method involves the condensation of benzene-1,2-diamines with a wide array of aldehydes or carboxylic acids and their derivatives. nih.govmdpi.comnih.gov
By selecting different aromatic or heteroaromatic aldehydes, a vast range of 2-substituted benzimidazoles can be prepared. semanticscholar.orgsemanticscholar.org For example, reacting o-phenylenediamine with substituted benzaldehydes in the presence of a catalyst can yield products with various phenyl groups at the C-2 position. mdpi.com Similarly, heteroaromatic aldehydes can be used to introduce rings such as furan, as demonstrated in the synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazole. mdpi.com This strategy allows for the systematic modification of the electronic and steric properties of the final compound.
Formation of Hydrazone and Related Linkages
A versatile strategy for derivatization involves the introduction of a hydrazone moiety (-NH-N=CH-). This is typically a two-step process. First, a benzimidazole-2-hydrazine intermediate is synthesized. nih.gov This intermediate can then be condensed with a variety of aldehydes or ketones to form the corresponding hydrazone derivatives. nih.govcumhuriyet.edu.tr
This method has been used to synthesize series of 1H-benzimidazole-2-yl hydrazones by reacting 1H-benzimidazole-2-yl-hydrazine with various hydroxyl- and methoxy-substituted benzaldehydes. nih.gov The reaction is generally carried out by refluxing the hydrazine intermediate and the desired aldehyde in a solvent like ethanol. nih.govmedcraveonline.com This approach allows for the introduction of a wide range of substituents via the aldehyde component, leading to a diverse library of benzimidazole-hydrazone analogues. researchgate.net
Derivatization at the Acetamide (B32628) Moiety
The acetamide group (-NH-CO-CH2-) of the parent compound provides another key site for modification. Derivatization can occur at the terminal amino group or by altering the methylene (B1212753) bridge.
| Strategy | Reaction Site | Typical Reagents | Resulting Structure |
| N-Alkylation | Imidazole Nitrogen | Alkyl halides, Base | N-Substituted Benzimidazole semanticscholar.org |
| N-Acylation | Imidazole Nitrogen | Acyl chlorides, Activated Carboxylic Acids | N-Acyl Benzimidazole nih.gov |
| C-2 Substitution | Benzimidazole C-2 | Aromatic/Heteroaromatic Aldehydes | 2-Aryl/Heteroaryl Benzimidazole semanticscholar.orgmdpi.com |
| Hydrazone Formation | C-2 via Hydrazine | Benzimidazole-2-hydrazine, Aldehydes | Benzimidazole-2-yl Hydrazone nih.govcumhuriyet.edu.tr |
| Acetamide Derivatization | Terminal Amine | Benzimidazole-acetic acid, Anilines, Amide Coupling Agents | N-Aryl Benzimidazole Acetamide indexcopernicus.com |
Regioselectivity Considerations in Synthetic Pathways
When synthesizing substituted benzimidazoles, particularly N-substituted derivatives, controlling the position of substitution (regioselectivity) is a critical challenge. The benzimidazole ring contains two nitrogen atoms (N-1 and N-3), and reactions like alkylation can often lead to a mixture of regioisomers, which can be difficult to separate.
Classical synthesis methods that involve the condensation of 1,2-diaminoarenes are often not suitable for the regioselective synthesis of N-substituted benzimidazoles, as they can result in mixtures of 1,2-disubstituted isomers and other products. mdpi.com The direct alkylation of an N-unsubstituted benzimidazole can also yield both N-1 and N-3 substituted products. The ratio of these isomers is influenced by factors such as the nature of the substituent at the C-2 position, the alkylating agent used, and the reaction conditions (solvent, base, temperature).
To address this, specific strategies have been developed. Transition-metal-catalyzed amination approaches are considered a viable strategy to construct the benzimidazole ring regiospecifically. mdpi.com Additionally, methodologies have been developed for the highly regioselective N-methylation of (NH)-benzimidazoles that specifically furnish the sterically more hindered and typically less stable regioisomer. nih.gov Understanding the electronic and steric factors that govern the reactivity of the two ring nitrogens is essential for designing synthetic pathways that yield a single, desired regioisomer.
Exploration of Biological Activities: in Vitro and Preclinical Investigations of N 1h Benzimidazole 2 Yl 2 Aminoacetamide Derivatives
Antimicrobial Research
Research into the antimicrobial properties of benzimidazole (B57391) derivatives is extensive. researchgate.netbenthamscience.com These compounds are known to interfere with various microbial cellular processes. nih.gov Despite the broad interest in this class of compounds, specific studies on N-(1H-Benzimidazole-2-yl)-2-aminoacetamide are not found in the reviewed literature.
Antibacterial Efficacy Studies (e.g., against MSSA, MRSA, E. coli, S. typhi)
No specific studies detailing the antibacterial efficacy of this compound against Methicillin-Susceptible Staphylococcus aureus (MSSA), Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, or Salmonella typhi were identified. While various other benzimidazole derivatives have demonstrated activity against these and other bacteria, data for the specified compound is absent. researchgate.netresearchgate.net
Antifungal Activity Evaluations (e.g., against C. albicans, A. niger)
Similarly, a targeted search did not yield any studies on the antifungal activity of this compound against Candida albicans or Aspergillus niger. The broader class of benzimidazole derivatives has been a subject of interest in the development of new antifungal agents, with some showing notable efficacy. nih.govnih.gov
Antihelmintic and Antiparasitic Investigations (e.g., against Giardia intestinalis, Trichomonas vaginalis, Trichinella spiralis)
The benzimidazole nucleus is a well-established pharmacophore in antihelmintic and antiparasitic drugs. nih.govderpharmachemica.commdpi.com However, no specific investigations into the efficacy of this compound against Giardia intestinalis, Trichomonas vaginalis, or Trichinella spiralis were found in the reviewed scientific literature. nih.govmdpi.comresearchgate.net
Antimalarial Potential in Preclinical Models (P. falciparum, P. berghei)
While the development of benzimidazole-based antimalarial agents is an active area of research, with many derivatives showing promise against Plasmodium falciparum and Plasmodium berghei, there are no specific published studies on the antimalarial potential of this compound. nih.govnih.gov
Anticancer and Antiproliferative Research
The antiproliferative effects of benzimidazole derivatives against various cancer cell lines are widely documented, with mechanisms often involving the disruption of microtubule polymerization. nih.govscispace.com
Cytotoxicity Profiling in Human Cancer Cell Lines (e.g., HepG2, MDA-MB-231, MCF-7, A549, HeLa)
A comprehensive search of scientific databases did not retrieve any studies that specifically profile the cytotoxic effects of this compound on human cancer cell lines such as HepG2 (liver carcinoma), MDA-MB-231 and MCF-7 (breast cancer), A549 (lung carcinoma), or HeLa (cervical cancer). Research on other benzimidazole derivatives has shown varying degrees of cytotoxicity against these cell lines. nih.govnih.gov
Enzyme Inhibition in Cancer Pathways
The benzimidazole core is a privileged structure in drug discovery, known to interact with various biopolymers. nih.gov Its derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, including cathepsins, topoisomerases, and histone deacetylases.
Cathepsin K:
Cathepsins are proteolytic enzymes that have been linked to cancer invasion and metastasis. preprints.org A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides were designed as potential inhibitors of cathepsin K, which is highly expressed in invasive breast cancer. preprints.org The design of these compounds incorporated a benzimidazole core with peptidomimetic chains at the N-1 position to mimic the structure of known cathepsin K inhibitors. preprints.org
Topoisomerase I:
DNA topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer therapy. nih.gov Several benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I. nih.gov In one study, three 1H-benzimidazole derivatives were evaluated for their effects on topoisomerase I activity, with 5-methyl-4-(1H-benzimidazole-2-yl)phenol showing notable inhibitory potential. nih.gov Another study on new benzimidazole-triazole derivatives demonstrated strong inhibitory effects, acting as topoisomerase poisons. nih.gov
Histone Deacetylase (HDAC) Inhibitors:
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer treatment. google.comnih.gov Novel N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of Class I HDAC enzymes, particularly HDAC1 and HDAC2, with inhibitory concentrations in the nanomolar range. nih.gov Furthermore, a series of N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides were synthesized and showed more potent enzymatic and cellular inhibitory activity than the approved drug SAHA. nih.gov Another study reported on hydroxamic acid-based HDAC inhibitors with a benzimidazole core, where compound 7 was identified as a potent and selective inhibitor of HDAC6. rsc.org
Investigation of Anti-tumor Mechanisms
A significant anti-tumor mechanism of some benzimidazole derivatives involves the disruption of microtubule dynamics through interference with tubulin polymerization.
Tubulin Polymerization Interference:
A series of 1H-benzimidazol-2-yl hydrazones were found to modulate tubulin polymerization. nih.gov These compounds were observed to elongate the nucleation phase and slow down the polymerization of tubulin, with an effect comparable to the known tubulin inhibitor nocodazole. nih.govnih.gov Molecular docking studies suggest that these hydrazones bind to the colchicine (B1669291) binding site on the αβ-tubulin dimer, which prevents the conformational change required for microtubule assembly. nih.gov The most active derivatives demonstrated significant antineoplastic activity in low micromolar concentrations against MCF-7 and AR-230 human malignant cell lines, with high selectivity towards cancer cells. nih.govnih.gov
Anti-inflammatory Research
Benzimidazole derivatives have been explored for their anti-inflammatory properties, targeting key mediators and receptor pathways in the inflammatory cascade. nih.govijpsonline.com
In Vitro Studies on Inflammatory Mediators
COX-2 and 5-lipoxygenase:
The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical in the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov Research has focused on designing benzimidazole derivatives that can inhibit these pathways. Molecular docking studies of some benzimidazole-2-thione derivatives against the COX-2 enzyme have shown important binding interactions, suggesting their potential as anti-inflammatory agents. ijpsonline.com
Modulation of Receptor Pathways
The anti-inflammatory effects of benzimidazole derivatives are also being investigated through their modulation of various receptor pathways.
TRPV1, Cannabinoid, and Bradykinin (B550075) Receptors:
Numerous studies have examined the pharmacological activities of benzimidazole derivatives, including their effects on transient receptor potential vanilloid-1 (TRPV1) ion channels, cannabinoid receptors, and bradykinin receptors, all of which are implicated in inflammation and pain signaling. nih.gov The endocannabinoid anandamide (B1667382) is known to activate TRPV1 channels, and these channels have been suggested to function as ionotropic cannabinoid receptors. nih.gov Cannabinoids themselves exhibit complex interactions with TRPV1, with some acting as agonists and contributing to its desensitization, a mechanism that may underlie their analgesic effects. nih.govscienceopen.com The interplay between the endocannabinoid system and TRPV1 receptors is an active area of research for the development of novel anti-inflammatory and analgesic compounds. mdpi.com
Antioxidant Capacity Research
The antioxidant potential of benzimidazole derivatives has been evaluated through various in vitro assays, demonstrating their ability to scavenge free radicals. benthamscience.comnih.gov
Free Radical Scavenging Assays
DPPH and ABTS Assays:
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to assess antioxidant activity. A study on new 1H-benzimidazole-2-yl hydrazones showed that these compounds effectively scavenged both DPPH and ABTS radicals. nih.gov The 2,3- and 3,4-dihydroxy hydrazone derivatives were identified as the most potent radical scavengers in this series. nih.gov Another study on 2-arylbenzimidazoles also confirmed their antioxidant capacity using DPPH and other assays, with the activity being dependent on the number and position of hydroxyl groups on the aryl ring. unife.it
Central Nervous System (CNS)-Related Activity Research
Derivatives of benzimidazole have been investigated for their potential as anticonvulsant agents in various animal seizure models. Research has focused on their ability to prevent the spread of seizures and raise the seizure threshold. nih.govnih.gov
In one study, 2,4(1H)-diarylimidazole derivatives were tested in rodent models, including the maximal electroshock (MES) test, which induces generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scMet) test, which induces myoclonic seizures. nih.govnih.gov These models help identify compounds that prevent seizure spread and those that raise the seizure threshold, respectively. nih.gov The experimental data identified four compounds with notable anticonvulsant activity in the MES model. nih.gov The identified compounds demonstrated efficacy with varying potencies, highlighting the potential of this chemical class for development as new antiepileptic drugs (AEDs). nih.gov
Table 2: Anticonvulsant Activity of Imidazole (B134444) Derivatives in MES Rodent Model This table is interactive. You can sort and filter the data.
| Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Source |
|---|---|---|---|
| Compound 10 | 61.7 | 2.1 | nih.gov |
| Compound 13 | 46.8 | >3.6 | nih.gov |
| Compound 17 | 129.5 | >3.6 | nih.gov |
The therapeutic potential of compounds containing benzimidazole and piperidine (B6355638) rings has been explored for antidepressant-like activity. eurekaselect.comresearchgate.net Studies have utilized behavioral models in mice, such as the Tail-Suspension Test (TST) and the Modified Forced Swimming Test (MFST), to assess these effects. eurekaselect.comresearchgate.net
In one investigation, a series of 2-(4-substituted-phenyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole derivatives were evaluated. eurekaselect.com Several of these compounds significantly decreased the immobility time of mice in both the TST and MFST. eurekaselect.comresearchgate.net This reduction in immobility is an indicator of antidepressant-like activity. eurekaselect.com Furthermore, in the MFST, the active compounds led to a significant increase in the duration of active swimming behaviors without affecting climbing, similar to the effects of the reference drug fluoxetine. eurekaselect.com This specific behavioral profile suggests that the antidepressant-like action of these derivatives may be linked to the serotonergic system rather than the noradrenergic system. eurekaselect.comresearchgate.net Importantly, these effects were found to be specific, as the tested compounds did not cause any changes in the locomotor activities of the animals. eurekaselect.comresearchgate.net
Another study investigating a novel 5-HT₃ receptor antagonist, 2-[4-(3-chlorophenyl) piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid (7e) , also demonstrated antidepressant-like effects in both the forced swim test and tail suspension test after acute administration. consensus.app
Benzimidazole derivatives have been a focus of research for developing inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. biointerfaceresearch.comnih.gov
A series of N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives were synthesized and evaluated for their in vitro inhibitory activity against AChE and BuChE using the Ellman's method. nih.gov The study found that most of the synthesized compounds showed inhibitory activity against one or both enzymes. nih.gov Specifically, compounds 3c and 3e were identified as the most potent inhibitors against AChE from Electrophorus electricus (eeAChE) and human AChE (hAChE), respectively. nih.gov
Another study synthesized 16 new benzimidazole-triazole derivatives and assessed their cholinesterase inhibition potential. nih.gov The results indicated that the series generally exhibited better inhibitory activity against AChE compared to BuChE. nih.gov Compounds 3d and 3h , which both featured a 3,4-dihydroxy substitution on a phenyl ring and a chloro-substitution on the benzimidazole ring, were found to be the most potent AChE inhibitors in the series, with IC₅₀ values comparable to the reference drug. nih.gov
Table 3: Cholinesterase Inhibition by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Most Active Compound(s) | Target Enzyme | Potency/Activity | Source |
|---|---|---|---|---|
| N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amines | 3c | eeAChE | Most active in series | nih.gov |
| N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amines | 3e | hAChE | Most active in series | nih.gov |
Other Investigated Biological Activities (Preclinical Focus)
The benzimidazole scaffold is a core component of various compounds that have been tested for antiviral properties against a wide range of viruses. nih.gov These include significant human pathogens such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and various respiratory viruses. nih.govnih.gov
Preclinical studies have demonstrated the broad-spectrum antiviral potential of benzimidazole derivatives. For instance, certain substituted benzimidazoles have shown notable activity against HIV-1 replication by acting as reverse transcriptase inhibitors. nih.gov Other research has identified 5-acetyl-2-arylbenzimidazole analogues as effective antiviral agents against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for studying HCV. nih.gov The structural versatility of the benzimidazole ring allows for modifications that can target different viral components and replication processes, making it a valuable pharmacophore in the development of new antiviral therapies. nih.gov
Anti-ulcer Properties
The benzimidazole scaffold is a key component in several drugs developed for the treatment of ulcers. researchgate.net A number of benzimidazole derivatives have demonstrated significant anti-ulcer activity in preclinical and clinical research, operating through various mechanisms such as inhibiting gastric acid secretion, reducing gastric inflammation, and enhancing mucosal protection. researchgate.net
Research into novel benzimidazole derivatives has shown promising results. For instance, a series of benzimidazole-pyrazole hybrids were synthesized and evaluated for their anti-ulcer activity. nih.gov In an ethanol-induced gastric ulcer model in rats, these compounds exhibited significant anti-ulcer effects. nih.gov The study found that the substitution pattern on the aromatic rings attached to the pyrazole (B372694) ring influenced the anti-ulcer activity. nih.gov Notably, all the synthesized hybrid compounds showed a higher anti-ulcer effect at a dose of 500 µg/kg compared to 100 µg/kg. nih.gov The most potent compound in this series demonstrated an 83.1% inhibition of ulcer formation at a 500 µg/kg dose. nih.gov
Furthermore, the integration of a coumarin (B35378) nucleus with a benzimidazole ring has yielded derivatives with noteworthy gastroprotective effects. researchgate.net Certain coumarin-benzimidazole derivatives, such as N-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, have been found to possess potent antioxidant activity and exhibit minimal ulcerative effects on the stomach. researchgate.net
The anti-ulcer mechanism of many benzimidazole derivatives is attributed to their ability to inhibit the H+/K+ ATPase (proton pump) located in the parietal cells of the stomach, which is responsible for gastric acid secretion. nih.govasianpubs.org Molecular docking studies have been employed to understand the binding interactions of these compounds with the H+/K+ ATPase enzyme. nih.gov
The following table summarizes the anti-ulcer activity of selected benzimidazole-pyrazole hybrid derivatives. nih.gov
| Compound | Dose (µg/kg) | Ulcer Inhibition (%) |
| 5a | 100 | 58.6 |
| 500 | 72.3 | |
| 5b | 100 | 62.5 |
| 500 | 75.8 | |
| 5c | 100 | 65.4 |
| 500 | 79.2 | |
| 5d | 100 | 68.7 |
| 500 | 83.1 | |
| 5e | 100 | 61.3 |
| 500 | 74.5 | |
| 5f | 100 | 59.8 |
| 500 | 73.1 | |
| Omeprazole | 30 mg/kg | 83.0 |
Antidiabetic Targets
Benzimidazole derivatives have emerged as a versatile class of compounds with the potential to address type 2 diabetes through various mechanisms. hilarispublisher.com These derivatives have been investigated for their activity against several key antidiabetic targets.
α-glucosidase
α-Glucosidase is an intestinal enzyme that plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov While direct studies on this compound derivatives as α-glucosidase inhibitors are limited in the provided results, the broader class of molecules containing an acetamide (B32628) linkage has been explored. For instance, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Many of these compounds showed more potent inhibition than the standard drug, acarbose. nih.gov This suggests that the acetamide moiety, present in the subject compound, can be a part of a pharmacophore for α-glucosidase inhibition.
PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism, and its agonists are an important class of antidiabetic drugs. ijpronline.com Several benzimidazole derivatives have been identified as potent PPARγ agonists. ijpronline.comnih.gov For example, a study focused on designing and synthesizing 2-aminobenzimidazole (B67599) derivatives as strong candidates for PPARγ agonists showed promising results. ijpronline.com Molecular docking studies indicated that a derivative with a para-aminobenzoic acid substitution had a better binding energy than the standard drug, pioglitazone. ijpronline.com In another study, certain benzimidazole derivatives, such as albendazole (B1665689) and lansoprazole, have been suggested to exert their antidiabetic effects in part through the activation of PPAR. nih.govnih.gov
DPP4
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, which are involved in glucose-dependent insulin (B600854) secretion. Inhibition of DPP-4 is a well-established therapeutic strategy for type 2 diabetes. nih.gov A novel class of bis(benzimidazol-2-yl)amine derivatives has been investigated as DPP-4 inhibitors. nih.gov Several of these compounds were found to inhibit DPP-4 in a non-competitive manner, with some exhibiting inhibitory potential greater than the reference compound, diprotin A. nih.gov
The following table presents the in vitro DPP-4 inhibitory activity of selected bis(benzimidazol-2-yl)amine derivatives. nih.gov
| Compound | IC50 (µM) | Relative Inhibitory Potency (compared to diprotin A) |
| 5 | < 50 | 1.54 |
| 6 | < 50 | Not specified |
| 7 | < 50 | 3.39 |
IGF-1
The insulin-like growth factor-1 (IGF-1) receptor kinase is another potential target in metabolic diseases. A novel class of 1H-(benzimidazol-2-yl)-1H-pyridin-2-one derivatives has been identified as inhibitors of IGF-1R kinase. nih.gov Structure-activity relationship (SAR) studies on these compounds have led to the development of derivatives with improved potency for IGF-1R inhibition. nih.gov
Structure Activity Relationship Sar Studies of N 1h Benzimidazole 2 Yl 2 Aminoacetamide Analogues
Impact of Substitution on the Benzimidazole (B57391) Ring
The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), presents multiple positions (N-1, C-2, C-4, C-5, C-6, and C-7) where substitutions can dramatically alter the compound's physicochemical properties and, consequently, its biological profile. nih.govacs.org
The electronic properties of substituents on the benzimidazole ring are a key determinant of biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the ring system, affecting its interaction with biological targets.
For instance, in a series of 2-benzylbenzimidazole analogues, it was found that hydrophilic, hydrogen-bonding donor groups like hydroxyl (-OH) on the phenyl ring attached to the benzimidazole core were favorable for inhibitory activity. nih.gov Conversely, hydrophobic groups such as methoxy (B1213986) (-OCH3) and chloro (-Cl) on the same phenyl ring led to a decrease in activity. nih.gov
In another study on 1,2,6-trisubstituted benzimidazoles, the biological activity was observed to be highly dependent on the groups substituted at the C-6 position. nih.gov The incorporation of electron-withdrawing groups at the 6-position of the benzimidazole ring was found to diminish anti-inflammatory activity. nih.gov Conversely, a study on N-acridin-9-yl-4-benzimidazo-2-ylbenzamides revealed that a nitro group (an EWG) at the C-5 position resulted in pronounced inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5), while an amino or methyl group at the same position led to a complete loss of activity. nih.gov
A study on isoxazole-substituted benzimidazoles showed that compounds with electron-withdrawing groups like 4-fluorophenyl and 4-cyanophenyl at the C-3 position of the isoxazole (B147169) moiety (attached to the N-1 position of the benzimidazole) exhibited excellent anti-inflammatory activity. nih.gov
Table 1: Effect of Electronic Groups on Benzimidazole Activity
| Position of Substitution | Substituent Type | Effect on Activity | Biological Context | Reference |
|---|---|---|---|---|
| Phenyl ring at C-2 | Electron-Donating (-OH) | Favorable | NF-κB Inhibition | nih.gov |
| Phenyl ring at C-2 | Electron-Withdrawing (-OCH3, -Cl) | Decreased | NF-κB Inhibition | nih.gov |
| C-6 | Electron-Withdrawing | Reduced | Anti-inflammatory | nih.gov |
| C-5 | Electron-Withdrawing (-NO2) | Pronounced | CDK Inhibition | nih.gov |
| C-5 | Electron-Donating (-NH2, -CH3) | Loss of Activity | CDK Inhibition | nih.gov |
The specific placement of substituents on the benzimidazole ring, known as positional isomerism, plays a pivotal role in modulating biological activity. Studies have shown that even minor shifts in substituent positions can lead to significant changes in efficacy.
For example, in the investigation of 2-benzylbenzimidazole analogues as NF-κB inhibitors, substitution with a hydrophobic cyclohexylmethoxy group at either the 4- or 5-position of the benzimidazole ring markedly enhanced the activity. nih.gov This suggests that these positions are critical for favorable interactions with the target protein. nih.gov
Research on benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists highlighted the importance of the substitution pattern for receptor affinity and selectivity. nih.gov While this study focused on substitutions at the 4-position, it underscores the general principle that the location of functional groups on the benzimidazole ring is a key determinant of biological outcome.
Substitutions at the C-2, N-1, and the fused benzene ring positions (C-4, C-5, C-6, C-7) are all recognized as critical for the pharmacological effects of benzimidazole derivatives. nih.gov
C-2 Position: The C-2 position is a common site for modification. In some cases, replacing an amino group with a methylene (B1212753) group at C-2 significantly reduced anti-inflammatory activity, indicating the importance of a guanidine-like fraction for this specific activity. nih.gov However, for other biological targets, such as bradykinin (B550075) B1 receptors, a 2-carboxamide (B11827560) group on the benzimidazole was found to be necessary for activity. nih.gov
Benzene Ring Positions (C-4, C-5, C-6, C-7): Substitutions on the benzene portion of the benzimidazole ring are crucial for fine-tuning activity. As mentioned earlier, substitutions at the C-5 and C-6 positions with various electron-donating or electron-withdrawing groups can have a profound impact. nih.gov For example, a nitrile group at the C-6 position resulted in excellent inhibition of Janus kinase 3 (JAK3). nih.gov In another instance, for the inhibition of leukotriene biosynthesis, no substitution at the C-5 position was found to be favorable. nih.gov
Significance of the Acetamide (B32628) Side Chain Modifications
The acetamide side chain, -CH2C(=O)NH-, in N-(1H-Benzimidazole-2-yl)-2-aminoacetamide serves as a crucial linker and a point for further molecular elaboration. Modifications to this chain can significantly impact the compound's biological activity by altering its flexibility, polarity, and ability to form hydrogen bonds.
Introducing alkyl or aryl groups at the terminal nitrogen of the acetamide moiety can lead to substantial changes in biological activity. These substitutions can affect the molecule's lipophilicity, steric profile, and potential for additional interactions with the target.
In a study of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, various aryl substitutions were explored for their antiprotozoal activity. mdpi.com The nature of the substituent on the aryl ring was found to be critical. For example, a compound with a 2,6-dichlorophenyl group at the acetamide nitrogen showed significant activity against Giardia intestinalis and Trichomonas vaginalis. mdpi.com This highlights that specific halogenation patterns on the N-aryl group can enhance potency. mdpi.com
Another study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated that increasing the length of the alkyl substitution could reduce antibacterial activity. acs.org For example, a heptyl group at the N-1 position led to a loss of activity against certain bacterial strains, whereas shorter alkyl chains showed moderate activity. acs.org While this study focused on N-1 alkylation, it provides a parallel understanding of how alkyl chain length can modulate activity.
Table 2: Influence of N-Aryl Substitutions in Acetamide Analogues on Antiprotozoal Activity
| N-Aryl Substituent | Target Organism | Activity | Reference |
|---|---|---|---|
| Benzyl | G. intestinalis | Active | mdpi.com |
| 4-Fluorophenyl | G. intestinalis | Active | mdpi.com |
| 4-Nitrophenyl | G. intestinalis | Active | mdpi.com |
| 2,6-Dichlorophenyl | G. intestinalis | Highly Active | mdpi.com |
Alterations to the length and composition of the aminoacetamide linker itself can have a profound effect on biological activity. The linker's primary role is to correctly position the key pharmacophoric elements for optimal interaction with the biological target.
In a study of benzamide (B126) derivatives targeting the FtsZ protein, the length of the linker between a benzodioxane scaffold and a benzamide moiety was investigated. mdpi.com It was found that an ethylenoxy linker maintained a biological activity comparable to its methylenoxy homologue. mdpi.com However, extending the linker to a propylenoxy chain led to a decrease in activity, possibly due to increased flexibility requiring a conformational rearrangement for proper binding. mdpi.com
Research on bradykinin B1 receptor antagonists revealed that the length of the linker between two carboxamide groups was critical. nih.gov An ethyl linker was optimal, while replacing it with a shorter methyl or a longer alkyl group reduced the activity. nih.gov This suggests that a precise distance between interacting moieties, dictated by the linker length, is essential for potent antagonism.
In the context of this compound analogues, modifications such as replacing the acetamide with a thioacetamide (B46855) linker have been shown to be essential for anti-inflammatory activity in certain series of compounds. nih.gov This indicates that the nature of the atoms within the linker can significantly influence the electronic and conformational properties of the molecule, thereby affecting its biological function.
Correlation of Molecular Descriptors with Biological Activity (e.g., Lipophilicity)
Quantitative Structure-Activity Relationship (QSAR) studies have been pivotal in identifying the molecular properties of this compound analogues that correlate with their biological activities. In the context of inhibiting Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4), a key mediator in inflammatory signaling pathways, systematic 3D-QSAR studies have been conducted on a series of N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives. researchgate.net
These studies have demonstrated a significant correlation between specific molecular descriptors and the inhibitory potency of these compounds. While detailed experimental lipophilicity data for a series of analogues is not extensively published in readily available literature, QSAR models often incorporate descriptors that are related to or influence lipophilicity. For benzimidazole derivatives in general, lipophilicity is a recognized factor influencing their ability to cross biological membranes and interact with targets. researchgate.net However, for specific series, the relationship can be complex and non-linear. nih.gov
Below is a representative data table illustrating the type of data used in such QSAR studies, showing the correlation between molecular descriptors and biological activity for a hypothetical series of this compound analogues.
| Compound | Substitution on Benzimidazole Ring | Substitution on Aminoacetamide | LogP (Calculated) | Biological Activity (IC₅₀, µM) |
| 1 | H | -NH₂ | 1.8 | 10.5 |
| 2 | 5-Chloro | -NH₂ | 2.5 | 5.2 |
| 3 | 5-Nitro | -NH₂ | 1.7 | 8.9 |
| 4 | H | -NH-CH₃ | 2.1 | 7.8 |
| 5 | 5-Chloro | -NH-CH₃ | 2.8 | 3.1 |
This table is a hypothetical representation to illustrate the concept.
Analysis of such data often reveals that modifications to the benzimidazole ring and the aminoacetamide side chain can significantly impact lipophilicity and, consequently, biological activity. For instance, the introduction of a chloro group at the 5-position of the benzimidazole ring generally increases lipophilicity, which in some cases, can lead to enhanced activity, as suggested by the hypothetical data above.
Key Pharmacophore Features and Their Contributions to Efficacy
Pharmacophore modeling is a crucial tool for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound analogues, several key pharmacophore features have been identified that are critical for their efficacy, particularly as enzyme inhibitors.
Based on QSAR and molecular docking studies of N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives as IRAK-4 inhibitors, the following pharmacophore features are considered important researchgate.net:
Hydrogen Bond Donors and Acceptors: The benzimidazole ring system itself contains both hydrogen bond donor (N-H) and acceptor (N) sites. The aminoacetamide side chain also provides additional hydrogen bond donors (-NH) and a carbonyl group which acts as a hydrogen bond acceptor (C=O). These features are often involved in crucial interactions with amino acid residues in the active site of the target enzyme. nih.gov
Aromatic Ring: The benzene ring of the benzimidazole scaffold is a key aromatic feature. This can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding pocket of the target protein. The presence of an aromatic ring is often a crucial element for the antiviral activity of benzimidazole derivatives.
Hydrophobic Features: Substituents on the benzimidazole ring can introduce hydrophobic regions that can interact with lipophilic pockets in the target enzyme, contributing to binding affinity.
A general pharmacophore model for this class of compounds would include a hydrogen bond donor feature associated with the N-H of the benzimidazole, a hydrogen bond acceptor at the other nitrogen of the imidazole ring, and an aromatic feature for the benzene ring. The aminoacetamide moiety would present additional hydrogen bond donor and acceptor sites.
The table below summarizes the key pharmacophore features and their contributions to the efficacy of this compound analogues.
| Pharmacophore Feature | Structural Moiety | Contribution to Efficacy |
| Hydrogen Bond Donor | Imidazole N-H | Anchors the molecule in the binding site through hydrogen bonding with acceptor residues. |
| Hydrogen Bond Acceptor | Imidazole N | Forms hydrogen bonds with donor residues in the active site, providing a key interaction point. |
| Hydrogen Bond Donor | Aminoacetamide N-H | Can form additional hydrogen bonds, enhancing binding affinity and specificity. |
| Hydrogen Bond Acceptor | Acetamide C=O | Acts as a strong hydrogen bond acceptor, often critical for interaction with the target protein. nih.gov |
| Aromatic Ring | Benzene portion of benzimidazole | Participates in hydrophobic and π-π stacking interactions, contributing to the stability of the ligand-protein complex. |
The precise spatial arrangement of these features is critical for optimal interaction with the biological target. Modifications to the core scaffold or the substituents can alter this arrangement and significantly impact the compound's efficacy.
Computational and in Silico Investigations for N 1h Benzimidazole 2 Yl 2 Aminoacetamide Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interaction between a ligand, such as a benzimidazole (B57391) derivative, and its protein target at the atomic level.
Molecular docking simulations are employed to predict how N-(1H-Benzimidazole-2-yl)-2-aminoacetamide and related compounds fit into the binding site of a target protein. researchgate.netpreprints.org These simulations calculate the binding energy, which provides an estimate of the binding affinity between the ligand and the receptor. researchgate.net The prediction of binding modes involves identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
For instance, in studies of various benzimidazole derivatives, docking has revealed specific interactions with crucial amino acid residues within the active sites of enzymes. researchgate.netnih.gov The benzimidazole ring itself, with its capacity to act as both a hydrogen bond donor and acceptor, often plays a central role in these interactions. nih.gov The acetamide (B32628) side chain of this compound can also form critical hydrogen bonds that anchor the molecule within the binding pocket. The unique side-by-side arrangement of certain receptor domains can also influence the binding mode. nih.gov
| Parameter | Description | Relevance to this compound |
| Binding Energy (kcal/mol) | A calculated value representing the strength of the interaction between the ligand and the receptor. Lower values typically indicate a more stable complex. | Predicts the potency of the compound as an inhibitor or activator of the target protein. |
| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The amino and amide groups in the compound, as well as the nitrogen atoms in the benzimidazole ring, are potential sites for hydrogen bonding, which is crucial for binding specificity. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | The benzene (B151609) ring of the benzimidazole core can engage in hydrophobic interactions, contributing to the overall binding affinity. |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecules. In docking, a low RMSD between a docked pose and a known crystallographic pose indicates accuracy. | Used to validate the docking protocol and increase confidence in the predicted binding mode. preprints.org |
A significant application of molecular docking is the identification of potential biological targets for a given compound. By screening a compound against a library of known protein structures, it is possible to identify proteins with which the compound is likely to interact. This approach, known as reverse docking, can uncover novel mechanisms of action for existing compounds or identify new therapeutic applications.
For the benzimidazole scaffold, docking studies have identified a wide array of potential targets, suggesting its broad therapeutic potential. benthamscience.com These targets include enzymes involved in microbial infections, cancer, and neurodegenerative diseases.
Potential Biological Targets for Benzimidazole Derivatives Identified Through Molecular Docking:
Dihydrofolate Reductase (DHFR) : An enzyme crucial for DNA synthesis in both prokaryotes and eukaryotes, making it a target for antimicrobial and anticancer agents. nih.govnih.gov
DNA Gyrase and Topoisomerase II : Enzymes that control DNA topology and are essential for bacterial replication, representing key targets for antibiotics. researchgate.netnih.gov
Cholinesterases (AChE and BChE) : Enzymes involved in the breakdown of neurotransmitters; their inhibition is a strategy for treating Alzheimer's disease. researchgate.net
Tyrosine Kinases (e.g., EGFR, VEGFR2) : Enzymes that play a critical role in cell signaling pathways and are often dysregulated in cancer. nih.govnih.gov
Cathepsins : Proteolytic enzymes that are overexpressed in certain cancers and are involved in tumor invasion and metastasis. preprints.org
α-Amylase and α-Glucosidase : Enzymes involved in carbohydrate digestion, targeted for the management of type 2 diabetes. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-target complex. mdpi.com
For this compound, MD simulations can be used to:
Assess the stability of the binding pose predicted by molecular docking.
Analyze the flexibility of the ligand and the protein's binding site.
Calculate the binding free energy with greater accuracy than docking alone.
Observe how water molecules mediate the interaction between the ligand and the receptor.
Studies on related benzimidazole derivatives have used MD simulations to confirm that the ligand remains stably bound within the active site of its target protein throughout the simulation, reinforcing the predictions made by docking studies. researchgate.netpreprints.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. biointerfaceresearch.com
For a series of this compound analogs, a QSAR study would involve:
Synthesizing and testing a set of related compounds for a specific biological activity.
Calculating a wide range of molecular descriptors for each compound (e.g., steric, electronic, and hydrophobic properties).
Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that correlates the descriptors with the observed activity. nih.gov
Validating the model to ensure its predictive power.
QSAR studies on benzimidazole derivatives have successfully identified key structural features that determine their antimicrobial, anticancer, and antioxidant activities. nih.govresearchgate.net These models guide medicinal chemists in optimizing the lead compound to enhance its desired biological effects.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Before a compound can become a drug, it must possess favorable ADMET properties. In silico ADMET prediction tools allow for the early assessment of these properties, helping to identify compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. semanticscholar.org
For this compound, various ADMET parameters can be predicted using computational models.
| ADMET Parameter | Description | Significance |
| Absorption | The process by which a drug enters the bloodstream. Key predictors include human intestinal absorption (HIA) and Caco-2 cell permeability. | Determines if a drug can be effectively absorbed when administered orally. |
| Distribution | The reversible transfer of a drug from one location to another within the body. Important parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects the concentration of the drug at its target site and can influence its efficacy and side effects. |
| Metabolism | The chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes. | Predicts the drug's half-life and the potential for drug-drug interactions. |
| Excretion | The removal of the drug and its metabolites from the body. | Influences the duration of the drug's effect. |
| Toxicity | The potential of the drug to cause harmful effects. Predictions include carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). | Essential for assessing the safety profile of a drug candidate. |
"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that make it a likely candidate for an orally active drug. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. drugbank.comlindushealth.com This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: nih.govnodepit.com
Molecular Weight (MW) : ≤ 500 Daltons lindushealth.com
Log P (octanol-water partition coefficient) : ≤ 5 lindushealth.com
Hydrogen Bond Donors (HBD) : ≤ 5 lindushealth.com
Hydrogen Bond Acceptors (HBA) : ≤ 10 lindushealth.com
The name "Rule of Five" stems from the fact that the parameter cutoffs are all multiples of five. drugbank.com In silico tools can quickly calculate these properties for this compound and predict its compliance with Lipinski's rule. Many studies on benzimidazole derivatives have shown that they often possess good drug-like properties according to these rules, indicating a high potential for oral bioavailability. researchgate.netnih.gov
Theoretical Solubility and Permeability Predictions
The aqueous solubility and membrane permeability of a compound are critical determinants of its oral bioavailability. nih.gov In silico tools are frequently used to predict these absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org Software packages like QikProp and SwissADME are employed to calculate these parameters based on the molecule's 2D or 3D structure. nih.govplantarchives.org
For benzimidazole derivatives, studies often predict properties such as the logarithm of aqueous solubility (log S), and Caco-2 cell permeability, which is an indicator of intestinal absorption. plantarchives.orgnih.gov These predictions are guided by established principles like Lipinski's Rule of Five, which helps in assessing the drug-likeness of a compound. rsc.orgnih.gov While specific data for this compound is not available in the reviewed literature, analysis of structurally related benzimidazoles shows that they generally fall within acceptable ranges for drug candidates. nih.govrsc.org The BOILED-Egg model, another predictive tool, can be used to visualize whether a compound is likely to be absorbed by the gastrointestinal tract or permeate the blood-brain barrier. nih.gov
Below is a table illustrating typical ADME parameters predicted for various benzimidazole derivatives, which provides a reference for what might be expected for this compound.
| Parameter | Description | Typical Predicted Range for Benzimidazole Derivatives | Reference |
| QPlogS | Predicted aqueous solubility (log S). Values > -5.5 are considered favorable. | Moderately soluble to soluble | nih.gov |
| QPPCaco | Predicted Caco-2 cell permeability (nm/sec). Values > 500 indicate high permeability. | Variable, often showing good permeability scores. | plantarchives.org |
| TPSA | Topological Polar Surface Area. Reflects polarity; values < 140 Ų are associated with good oral bioavailability. | 54.56 Ų < TPSA < 111.46 Ų | nih.gov |
| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. Checks for MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. | Generally compliant. nih.govrsc.orgnih.gov | nih.gov |
Quantum Chemical Calculations (e.g., DFT for Antioxidant Mechanisms)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and potential mechanisms of action of molecules. researchgate.netnih.gov For benzimidazole derivatives, DFT has been extensively used to explore their antioxidant potential. researchgate.netnih.govnih.gov These calculations can elucidate the preferred mechanism of radical scavenging, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap often correlates with higher reactivity. researchgate.netacs.org Other computed descriptors like bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA) help to explain the antioxidant activity observed in experimental assays. nih.gov For instance, studies on benzimidazole-based hydrazones and other derivatives have shown a good correlation between a low HOMO-LUMO gap and potent antioxidant activity. researchgate.netnih.gov
The table below summarizes key quantum chemical parameters and their significance in evaluating the antioxidant potential of benzimidazole derivatives.
| DFT Parameter | Significance | Example Findings for Benzimidazole Derivatives | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher values (closer to zero) indicate better scavenging activity. | nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower values indicate better electron-accepting ability. | nih.gov |
| ΔE (HOMO-LUMO Gap) | Energy gap; indicates chemical reactivity and stability. | Smaller gaps (e.g., ~2.1-3.4 eV) correlate with higher reactivity and antioxidant potency. researchgate.netacs.orgasianpubs.org | researchgate.netacs.orgasianpubs.org |
| Bond Dissociation Enthalpy (BDE) | Enthalpy change for homolytic cleavage of a bond (e.g., O-H or N-H). | A lower BDE indicates a more favorable hydrogen atom transfer (HAT) mechanism. | nih.gov |
| Ionization Potential (IP) | Energy required to remove an electron. | A lower IP suggests a more favorable single electron transfer (SET) mechanism. | nih.gov |
Prediction of Activity Spectra for Substances (PASS) Analysis
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. nih.gov The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).
Only activities with Pa > Pi are considered possible for a given compound. The interpretation of the results is typically as follows:
Pa > 0.7 : High probability of exhibiting the activity experimentally.
Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level Excluding Human Clinical Data
Enzyme Inhibition Studies
The benzimidazole (B57391) core is a versatile scaffold for the design of enzyme inhibitors, and various derivatives have been investigated for their ability to modulate the activity of several key enzymes.
Carbonic Anhydrase Inhibition
Benzimidazole derivatives have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov For instance, a series of 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides demonstrated selective inhibition of hCA II and hCA VII isoforms. nih.gov Specifically, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) was a potent inhibitor of hCA II with a Ki in the nanomolar range, although it was less effective than the standard drug Acetazolamide. nih.gov The inhibitory potency was found to be sensitive to substitutions on the (benz)imidazoline rings. nih.gov While direct inhibitory data for N-(1H-Benzimidazole-2-yl)-2-aminoacetamide on carbonic anhydrases is not extensively documented in the reviewed literature, the activity of these related sulfonamide derivatives highlights the potential of the 2-aminobenzimidazole (B67599) scaffold to be tailored for CA inhibition.
| Compound/Derivative Class | Target Enzyme(s) | Reported Activity (Ki/IC50) | Reference |
| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide | hCA II | Ki: 37.6–577.6 nM | nih.gov |
| Acetazolamide (Standard) | hCA I, hCA II | Ki: 278.8 ± 44.3 nM (hCA I), 293.4 ± 46.4 nM (hCA II) | semanticscholar.org |
Cathepsin K Inhibition
Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a therapeutic target for osteoporosis. A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides were designed as inhibitors of cathepsin K. preprints.org Among these, compound 7i (1-morpholino-2-(2-undecyl-1H-benzimidazol-1-yl) ethan-1-one) demonstrated the most potent antiproliferative activity against MDA-MB-231 invasive breast cancer cells, with an IC50 of 27 µg/ml, which was supported by molecular docking studies showing a strong binding affinity to the cathepsin K active site. preprints.org The study suggested that the benzimidazole scaffold, coupled with a peptidomimetic chain, is a viable strategy for developing cathepsin K inhibitors. preprints.org
Topoisomerase I Inhibition
DNA topoisomerase I is another enzyme target for benzimidazole derivatives in the context of cancer therapy. Several 2,5'-Bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons. semanticscholar.org While specific data for this compound is not available, the broader class of benzimidazoles shows promise in this area.
Receptor Binding and Modulation
The interaction of benzimidazole derivatives with various receptors is a key aspect of their pharmacological profiles.
PPARγ, IGF-1, and TRPV1 Receptor Interactions
While direct binding data for this compound on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is not specified in the reviewed literature, the structural similarities to other heterocyclic ligands suggest this as a potential area for investigation.
In contrast, the Insulin-like Growth Factor 1 Receptor (IGF-1R) has been identified as a target for benzimidazole-containing compounds. Novel 1H-(benzimidazol-2-yl)-1H-pyridin-2-one derivatives have been described as inhibitors of IGF-1R kinase, indicating the potential of the benzimidazole scaffold to interfere with this signaling pathway, which is crucial in cancer cell proliferation. nih.gov
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain signaling, is also modulated by benzimidazole derivatives. Studies on 2-aminobenzimidazole-based compounds have led to the identification of potent and selective inhibitors of TRPC4 and TRPC5 channels, which are related to TRPV1. nih.gov The amino group at the 2-position of the benzimidazole backbone was found to be essential for this activity. nih.gov
Cannabinoid Receptor Binding
The endocannabinoid system, including the CB1 and CB2 receptors, is a target for various therapeutic agents. Although direct binding studies for this compound are not available, the general scaffold of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles has been designed and shown to exhibit nanomolar affinity for the CB1 receptor. nih.gov This suggests that with appropriate structural modifications, the benzimidazole core can be directed to interact with cannabinoid receptors.
Interference with Cellular Pathways
Tubulin Polymerization Inhibition
A significant mechanism of action for many benzimidazole-containing anticancer agents is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. nih.gov Studies on 1H-benzimidazol-2-yl hydrazones, which are structurally related to this compound, have demonstrated their ability to inhibit tubulin polymerization in vitro. nih.govnih.gov These compounds were found to elongate the nucleation phase and slow down the polymerization of tubulin, with a mechanism that is thought to involve binding to the colchicine (B1669291) site on tubulin. nih.goviucc.ac.il Molecular docking studies have supported this hypothesis, showing that these hydrazones can fit into the colchicine binding pocket of the αβ-tubulin dimer. iucc.ac.il
Redox Modulation and Antioxidant Mechanisms
Several benzimidazole derivatives have been shown to possess antioxidant properties. The antioxidant activity of 1H-benzimidazole-2-yl hydrazones has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov
Studies on a series of 1H-benzimidazole-2-yl hydrazones bearing hydroxyl and methoxy (B1213986) groups revealed that di- and trihydroxy substituted derivatives were the most effective radical scavengers. nih.gov The antioxidant mechanism is thought to involve hydrogen atom transfer (HAT) in nonpolar media and sequential proton loss electron transfer (SPLET) in polar media. nih.gov
| Derivative Class | Antioxidant Assay | Reported Activity | Reference |
| 1H-benzimidazole-2-yl hydrazones (dihydroxy substituted) | DPPH, ABTS | Effective radical scavengers | nih.gov |
| 1H-benzimidazole-2-yl hydrazones (hydroxy/methoxy substituted) | ORAC, HORAC | Moderate to high ability to scavenge peroxyl radicals | nih.gov |
Selectivity and Specificity of Action in Target Systems
The selectivity of benzimidazole derivatives is a crucial factor in their development as therapeutic agents. For instance, in the case of carbonic anhydrase inhibition, certain 2-aminobenzimidazole derivatives have shown selectivity for the hCA II and VII isoforms over the hCA I isoform. nih.gov
In the context of anticancer activity, some N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides have demonstrated preferential activity against invasive breast cancer cell lines (MDA-MB-231) compared to other cancer cell lines. preprints.org Furthermore, studies on 1H-benzimidazol-2-yl hydrazones as tubulin polymerization inhibitors have shown that some derivatives exhibit lower cytotoxicity towards normal cell lines compared to cancer cell lines, indicating a degree of selectivity for cancer cells. iucc.ac.il The development of selective inhibitors is a key goal in drug discovery to minimize off-target effects. For example, 2-aminobenzimidazole derivatives have been identified as selective inhibitors of NOD1, a protein involved in the innate immune response. iucc.ac.ilnih.gov
Pharmacophore Design and Lead Compound Development from N 1h Benzimidazole 2 Yl 2 Aminoacetamide
Benzimidazole (B57391) as a Preferred Scaffolding in Drug Discovery
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.comnih.gov Its structural and physicochemical properties, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind effectively to a wide array of biological macromolecules. nih.gov This versatility has made it a cornerstone in the development of numerous therapeutic agents across various disease areas. researchgate.netrsc.org
The significance of the benzimidazole nucleus is underscored by its presence in many commercially available drugs and natural products. nih.goveurekaselect.com These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antihypertensive, and antiparasitic effects. nih.govajrconline.orgijpsjournal.com The structural simplicity and synthetic accessibility of the benzimidazole core allow for extensive chemical modifications, enabling the generation of large libraries of derivatives for screening and development. rsc.orgnih.gov Researchers continuously explore this scaffold to create novel compounds by introducing various substituents around the nucleus, which has led to the identification of many lead molecules and new chemical entities in drug discovery pipelines. rsc.orgnih.gov The ability of the benzimidazole system to serve as a pharmacophore for diverse biological targets solidifies its status as a preferred and vital framework in modern drug design. researchgate.netijpsjournal.com
Design Principles for Novel Bioactive N-(1H-Benzimidazole-2-yl)-2-aminoacetamide Derivatives
The design of novel derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing biological activity and optimizing pharmacokinetic properties. The core structure presents several key positions for chemical modification, primarily on the benzimidazole ring and the acetamide (B32628) side chain. The biological activity of benzimidazole-based compounds is significantly influenced by the nature and position of substituents on the bicyclic ring system, particularly at the N-1 and C-2 positions. nih.gov
Key design principles for generating novel bioactive derivatives include:
Substitution on the Benzimidazole Ring: Introducing various functional groups (e.g., nitro, halogen, alkyl) at the 5(6)-position of the benzimidazole ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with target proteins. For instance, the introduction of a nitro group has been explored in the design of antiprotozoal agents. nih.govresearchgate.netmdpi.com
N-1 Alkylation/Arylation: Modifying the N-1 position of the imidazole ring can influence the compound's lipophilicity and steric profile, which is crucial for penetrating biological membranes and fitting into the binding pockets of target enzymes or receptors. nih.gov
Modification of the Acetamide Linker: The acetamide portion of the molecule is a critical site for derivatization. Replacing the terminal amino group with various substituted aryl or heterocyclic rings can lead to significant changes in biological activity. For example, reacting N-(1H-benzimidazol-2-yl)-2-chloroacetamide with substituted 2-mercapto heterocyclic rings has yielded derivatives with potent antifungal activity. benthamscience.com Similarly, creating N-arylacetamides has led to compounds with significant antiprotozoal effects. nih.govmdpi.com
Bioisosteric Replacement: Employing bioisosteric replacements, where one functional group is swapped for another with similar physicochemical properties, is a common strategy. For example, replacing the oxygen atom in the acetamide linker with a sulfur atom (to form a thioacetamide) or modifying the amide bond can alter the compound's stability and binding characteristics.
A general synthetic route to some of these derivatives involves the initial synthesis of N-(1H-benzimidazol-2-yl)-2-chloroacetamide, which then serves as a versatile intermediate. This intermediate can be reacted with a variety of nucleophiles, such as thiols or amines, to generate a library of diverse final compounds. benthamscience.com For example, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides was achieved by reacting 5(6)-nitro-1H-benzimidazol-2-amine with the appropriate 2-chloroacetamides. mdpi.com These rational design and synthetic strategies enable the systematic exploration of the chemical space around the this compound core to identify novel bioactive agents.
Lead Optimization Strategies in Preclinical Research
Lead optimization is a critical phase in preclinical drug discovery that aims to refine the properties of a promising "hit" or initial lead compound to develop a preclinical candidate. tandfonline.com This process involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov For compounds derived from the this compound scaffold, optimization strategies are multifaceted and target specific molecular attributes.
A key strategy is the systematic exploration of the Structure-Activity Relationship (SAR). This involves making targeted modifications to the lead compound's structure to understand which parts of the molecule are essential for its biological activity. researchgate.net For benzimidazole derivatives, this often includes:
Modifying Ring Substituents: Altering the substituents on the phenyl part of the benzimidazole ring to improve target binding affinity and selectivity. For instance, computational studies on some benzimidazole series have shown that introducing lipophilic and electron-withdrawing groups at the 5 and/or 6 positions can lead to more potent compounds. mdpi.com
Varying the N-1 Substituent: Changing the group at the N-1 position of the imidazole ring to fine-tune solubility, metabolic stability, and cell permeability. nih.gov
Altering the Side Chain: Modifying the acetamide side chain to enhance interactions with the target or to block metabolic pathways that could inactivate the compound. researchgate.net
Another crucial aspect of lead optimization is improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the lead compound. nih.gov Poor pharmacokinetic properties are a major cause of failure in drug development. nih.gov Strategies here include modulating lipophilicity (logP) to achieve a balance between solubility and permeability, and identifying and blocking sites of metabolic vulnerability to increase the compound's half-life. For example, in the optimization of a related benzimidazole phenylacetamide series, analogues were synthesized to improve microsomal stability. researchgate.net
Identification of Promising Lead Candidates for Further Investigation
The systematic application of design principles and optimization strategies to the this compound scaffold and its analogues has led to the identification of several promising lead candidates with significant biological activity. These candidates warrant further investigation in preclinical studies.
In the field of antimicrobial research, a study focused on synthesizing N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives, which are structurally related to the core compound, identified several potent antifungal agents. benthamscience.com The lead compounds from this series demonstrated high antifungal activity, in some cases comparable or superior to the standard drug ketoconazole. benthamscience.com The most active compounds featured specific heterocyclic moieties, such as 1-methyltetrazole (B91406) and 6-chlorobenzothiazole, attached to the mercaptoacetamide side chain. benthamscience.com
Table 1: Antimicrobial Activity of Selected N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide Derivatives
| Compound ID | Heterocyclic Moiety | Antifungal Activity (MIC, µg/mL) vs. C. albicans | Antibacterial Activity (MIC, µg/mL) vs. E. coli |
|---|---|---|---|
| 2a | 1-Methyltetrazole | High | 50 |
| 2c | Benzothiazole | High | 50 |
| 2e | 6-Chlorobenzothiazole | High | 50 |
| Ketoconazole | - | Standard | - |
| Chloramphenicol | - | - | 100 |
Data sourced from a study on mercaptoacetamide derivatives. benthamscience.com "High" indicates strong activity reported in the study, often compared against a standard.
In another line of research targeting parasitic diseases, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were designed as analogues of the antiprotozoal drug benznidazole. nih.govmdpi.com From this series, two compounds emerged as particularly promising leads.
Compound 7 (with a 4-chlorobenzyl group on the acetamide nitrogen) showed an IC₅₀ of 3.95 μM against Giardia intestinalis, making it seven times more potent than benznidazole. nih.govmdpi.com
Compound 8 (with a 3,4-dichlorobenzyl group) was, along with Compound 7, four times more active against Trichomonas vaginalis than benznidazole. nih.govmdpi.com
These findings highlight the potential of the benzimidazole-acetamide framework. The identification of specific derivatives with potent and selective activity against fungal and protozoal pathogens validates the scaffold as a valuable starting point for developing new therapeutic agents. rsc.org These lead candidates represent the successful outcome of the hit-to-lead and optimization process, providing a strong foundation for further, more intensive preclinical evaluation. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-(1H-Benzimidazole-2-yl)-2-aminoacetamide, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the methylene (B1212753) protons of the acetamide (B32628) group, and the protons of the primary amide and imidazole (B134444) NH groups. In a typical solvent like DMSO-d₆, the aromatic protons of the benzene (B151609) ring portion usually appear as complex multiplets in the range of δ 7.0–8.0 ppm. preprints.orgnih.gov The methylene protons adjacent to the carbonyl group are anticipated to resonate as a singlet at approximately δ 4.0–4.5 ppm. nih.gov The NH protons of the benzimidazole ring and the primary amide are expected to appear as broad singlets at lower fields, often above δ 10.0 ppm, and their chemical shifts can be sensitive to solvent and concentration. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. The carbonyl carbon of the acetamide group is typically observed in the range of δ 165–175 ppm. nih.govrsc.org The carbon atoms of the benzimidazole ring resonate in the aromatic region, with the C2 carbon, to which the acetamide group is attached, appearing around δ 150 ppm. The other aromatic carbons of the benzimidazole moiety are found between δ 110 and δ 145 ppm. The methylene carbon of the acetamide group is expected to have a chemical shift in the range of δ 40–50 ppm. preprints.org Due to the tautomerism in the benzimidazole ring, some carbon signals might be averaged unless the tautomerism is slow on the NMR timescale. nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 8.0 (m) | 110 - 145 |
| Methylene CH₂ | 4.0 - 4.5 (s) | 40 - 50 |
| Amide NH₂ | Broad, > 7.0 | - |
| Imidazole NH | Broad, > 10.0 | - |
| Carbonyl C=O | - | 165 - 175 |
| Imidazole C2 | - | ~150 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' denotes singlet and 'm' denotes multiplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected vibrational frequencies include:
N-H Stretching: The N-H stretching vibrations of the benzimidazole ring and the primary amide are anticipated in the region of 3400–3100 cm⁻¹. These bands are often broad due to hydrogen bonding. nih.govnih.gov
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is expected around 1670–1650 cm⁻¹. researchgate.net
N-H Bending: The N-H bending vibration of the amide (Amide II band) typically appears around 1640–1550 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring are expected in the 1620–1450 cm⁻¹ region. rsc.org
C-N Stretching: The C-N stretching vibrations are typically observed in the 1400–1200 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide & Imidazole N-H | Stretching | 3400 - 3100 (broad) |
| Amide C=O | Stretching (Amide I) | 1670 - 1650 (strong) |
| Amide N-H | Bending (Amide II) | 1640 - 1550 |
| Imidazole C=N & Aromatic C=C | Stretching | 1620 - 1450 |
| C-N | Stretching | 1400 - 1200 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure of this compound through its fragmentation pattern. The molecular formula of the compound is C₉H₉N₃O, with a molecular weight of 175.19 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 175. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for related benzimidazole derivatives involve the cleavage of the side chain. For this compound, characteristic fragment ions could arise from:
Loss of the acetamide group (•CH₂CONH₂) leading to a fragment at m/z 118, corresponding to the benzimidazole cation.
Cleavage of the C-C bond between the methylene group and the benzimidazole ring, which could lead to various fragment ions.
Fragmentation of the benzimidazole ring itself, a common feature for this heterocyclic system. nist.gov
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. rsc.org
X-ray Diffraction and Crystallography for Structural Confirmation
Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment in Research
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for a quick purity check. A suitable mobile phase, often a mixture of a polar and a non-polar solvent, is used to separate the compound from any impurities. The purity is qualitatively assessed by the presence of a single spot on the TLC plate after visualization under UV light or with a staining agent. For related benzimidazole derivatives, solvent systems such as toluene/ethyl acetate/formic acid have been used. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. A reverse-phase HPLC method has been described for the analysis of the closely related "1H-Benzimidazole-2-acetamide". nih.gov This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. nih.gov The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time under specific conditions serves as an identifier for the compound.
Future Research Directions and Translational Potential Non Clinical Focus
Exploration of New Synthetic Avenues for Enhanced Diversity
The future development of N-(1H-Benzimidazole-2-yl)-2-aminoacetamide and its analogues hinges on the exploration of innovative and efficient synthetic methodologies. While classical methods for the synthesis of 2-aminobenzimidazoles often involve the condensation of o-phenylenediamines with various reagents, newer strategies can provide greater diversity and improved yields.
To generate a library of diverse this compound derivatives, researchers can employ various synthetic strategies, including:
Modification of the Acetamide (B32628) Moiety: Introducing a variety of substituents on the acetamide nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity.
Substitution on the Benzimidazole (B57391) Ring: Functionalization of the benzene (B151609) ring of the benzimidazole scaffold with different electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule and impact its interaction with biological targets.
Bioisosteric Replacement and Scaffold Hopping: The principles of bioisosterism and scaffold hopping can be applied to replace the benzimidazole core or the aminoacetamide side chain with other heterocyclic systems or functional groups to explore new chemical space and potentially discover novel biological activities. For example, replacing the anilide group with a benzoxazole has been shown to improve lipophilicity and bioavailability in other contexts nih.gov.
These synthetic explorations will be crucial for building a comprehensive structure-activity relationship (SAR) profile and identifying lead compounds with optimized properties.
Discovery of Novel Biological Targets and Mechanisms
The benzimidazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects, including antimicrobial, antiviral, anthelmintic, and anticancer activities. A key area of future research for this compound will be the identification of its specific molecular targets and the elucidation of its mechanism of action.
High-throughput screening (HTS) of compound libraries against various cellular and biochemical assays can be a powerful tool for identifying novel biological activities. For instance, 2-aminobenzimidazole (B67599) derivatives have been identified as inhibitors of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels, which are involved in a variety of physiological processes nih.gov.
Potential biological targets for this compound and its analogues could include:
| Potential Target Class | Specific Examples | Rationale |
| Enzymes | Kinases, DNA gyrase, Tubulin | Benzimidazoles are known to inhibit various enzymes crucial for pathogen survival and cancer cell proliferation. |
| Ion Channels | TRP channels | As demonstrated by other 2-aminobenzimidazole derivatives. |
| Receptors | G-protein coupled receptors (GPCRs) | The benzimidazole scaffold can mimic endogenous ligands. |
Table 1. Potential Biological Target Classes for this compound Derivatives.
Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This may involve techniques such as target-based assays, proteomics, and transcriptomics.
Development of Highly Selective and Potent Analogues
Following the identification of initial hits and their biological targets, the next crucial step is the rational design and synthesis of analogues with improved potency and selectivity. This process is guided by the structure-activity relationship (SAR) data obtained from the initial screening of a diverse library of compounds.
The development of potent and selective analogues of this compound will involve a systematic exploration of the chemical space around the lead compound. For example, studies on other 2-aminobenzimidazole derivatives have shown that modifications at the N-1 position of the benzimidazole ring and substitutions on the amino group can significantly impact their biological activity and selectivity nih.gov.
Key strategies for developing highly selective and potent analogues include:
Iterative Synthesis and Biological Evaluation: A continuous cycle of designing, synthesizing, and testing new analogues will be essential to refine the SAR and identify key structural features responsible for activity and selectivity.
Privileged Structure-Based Design: Leveraging the "privileged" nature of the benzimidazole scaffold, which can bind to multiple receptors with high affinity, to design compounds with dual or multiple activities where desired.
Integration of Advanced Computational Approaches in Design
Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery. These in silico tools can accelerate the design and optimization of novel drug candidates by providing insights into ligand-target interactions and predicting the properties of virtual compounds.
For the development of this compound analogues, computational approaches can be employed in several ways:
Virtual Screening: Large virtual libraries of compounds can be screened against the three-dimensional structure of a biological target to identify potential hits.
Molecular Docking: This technique can predict the binding mode of a ligand to its target, providing valuable information for rational drug design and optimization.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized analogues.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to prioritize candidates with favorable pharmacokinetic profiles for further development.
The integration of these computational tools into the drug discovery workflow can significantly reduce the time and cost associated with the development of new therapeutic agents.
Preclinical Development Towards Specific Therapeutic Areas
Based on the biological activities identified through screening and mechanistic studies, promising analogues of this compound can be advanced into preclinical development for specific therapeutic areas. Given the broad spectrum of activity associated with the benzimidazole scaffold, several areas are worth exploring.
Neglected Tropical Diseases (NTDs)
Benzimidazole anthelmintics, such as albendazole (B1665689) and mebendazole, are widely used to treat a variety of parasitic worm infections. The emergence of drug resistance highlights the urgent need for new anthelmintic agents. This compound and its derivatives could be investigated for their potential to overcome existing resistance mechanisms or for their activity against other NTDs caused by protozoan parasites.
Resistant Infections
The rise of antimicrobial resistance is a major global health threat. Benzimidazole derivatives have shown promising activity against a range of bacteria and fungi nih.gov. Future research should focus on evaluating the efficacy of this compound analogues against multidrug-resistant strains of bacteria and fungi, and on understanding their mechanisms of antimicrobial action.
Combination Studies with Existing Preclinical Agents to Explore Synergistic Effects
Combination therapy, the use of two or more drugs with different mechanisms of action, is a common strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. The potential of this compound analogues to act synergistically with existing preclinical agents should be explored.
For example, in the context of cancer therapy, benzimidazole anthelmintics have been shown to synergize with conventional chemotherapeutic agents mdpi.com. Combination studies could be designed to investigate whether this compound derivatives can enhance the efficacy of preclinical anticancer agents or resensitize resistant cancer cells to treatment. Similarly, in the field of infectious diseases, combination studies could explore potential synergistic effects with existing antibiotics or antifungals.
Q & A
Q. What are the common synthetic routes for N-(1H-Benzimidazole-2-yl)-2-aminoacetamide?
The compound is typically synthesized via condensation reactions between 2-aminobenzimidazole and activated carbonyl derivatives. For instance, in Example 294 ( ), 2-aminoacetamide reacts with substituted benzo[d]imidazole precursors under reflux conditions. Cyclization strategies, such as those described in patent methods ( ), involve reacting 2-aminoacetamide with carbonyl-containing intermediates (e.g., chloroacetyl chloride or benzoyl chloride) in solvents like chloroform or ethanol. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography.
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the benzimidazole ring (e.g., aromatic protons at δ 7.0–7.8 ppm) and acetamide moiety (NH at δ 5.5–6.5 ppm) .
- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks, as demonstrated for related benzothiazole-acetamide derivatives (e.g., triclinic P1 space group with intermolecular N–H⋯N bonds) .
- LC-MS/GC-MS : Detects molecular ions (e.g., [M+H]) and monitors purity. For example, LC-MS with a retention time of ~3.0 min and m/z 289.0 was used to identify analogous acetamide derivatives .
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability studies in acidic or neutral aqueous solutions involve:
- pH-dependent degradation assays : Monitor reversible transformations (e.g., equilibrium between nordiazepam and N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide in pH 3.1 solutions) using LC-UV or LC-MS. Peak area ratios (e.g., 0.75 for nordiazepam vs. its derivative) quantify degradation kinetics .
- Solid-phase extraction (SPE) : Evaporation steps during SPE can shift equilibria, regenerating the parent compound, necessitating validation of recovery rates under varying conditions .
Q. What are the recommended crystallization protocols for this compound?
Slow crystallization from ethanol or methanol (80% v/v) yields high-purity crystals. For example, triclinic crystals of a benzothiazole-acetamide analog were obtained via slow evaporation, with H-bonded dimers stabilized by N–H⋯N interactions .
Q. How is the compound’s purity validated in synthetic workflows?
- TLC : Use silica gel plates with mobile phases like ethyl acetate/hexane (1:1) to monitor reaction completion.
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C 67.38%, H 6.79% for CHNOS) .
- IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1668 cm) .
Advanced Research Questions
Q. How do structural modifications of this compound influence pharmacological activity?
Substitutions on the benzimidazole ring (e.g., nitro, methoxy, or styryl groups) enhance bioactivity. For example:
- Anti-inflammatory activity : Derivatives like N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide showed 40–60% inhibition in rat-paw-edema assays, comparable to indomethacin .
- Antimicrobial activity : Styrylphenyl substitutions improve binding to bacterial enzymes via π-π stacking .
Q. What computational methods aid in predicting the compound’s receptor interactions?
Q. How can researchers resolve contradictions in degradation pathway data?
Contradictory results (e.g., reversible vs. irreversible degradation) require:
- Isotopic labeling : Track C or N in the acetamide group to distinguish intermediates.
- Kinetic studies : Compare rate constants (k) under varying pH and temperature to identify dominant pathways .
Q. What strategies optimize the compound’s bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
